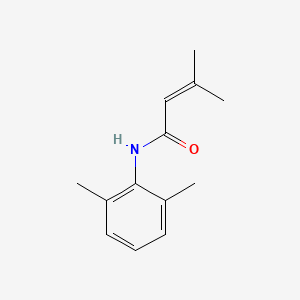

N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide

CAS No.:

Cat. No.: VC17968183

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO |

|---|---|

| Molecular Weight | 203.28 g/mol |

| IUPAC Name | N-(2,6-dimethylphenyl)-3-methylbut-2-enamide |

| Standard InChI | InChI=1S/C13H17NO/c1-9(2)8-12(15)14-13-10(3)6-5-7-11(13)4/h5-8H,1-4H3,(H,14,15) |

| Standard InChI Key | UKGBGOCRBIGFAE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C=C(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide features a central enamide backbone, with a 2,6-dimethylphenyl group attached to the nitrogen atom and a 3-methyl-2-butenoyl moiety forming the acyl component. The IUPAC name, N-(2,6-dimethylphenyl)-3-methylbut-2-enamide, reflects this structure. Key structural attributes include:

-

Stereochemistry: The compound adopts an E (trans) configuration due to the planar arrangement of the enamide group, minimizing steric hindrance between the methyl substituents and the aromatic ring.

-

Dihedral Angles: X-ray crystallography of analogous compounds, such as N-(2,6-dimethylphenyl)-3-methylbenzamide, reveals dihedral angles of approximately 73.3° between aromatic rings, suggesting similar torsional strain in the title compound .

-

Hydrogen Bonding: Intermolecular N–H⋯O hydrogen bonds form C(4) chains in the crystal lattice, a feature observed in related enamide derivatives .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 203.28 g/mol | |

| IUPAC Name | N-(2,6-dimethylphenyl)-3-methylbut-2-enamide | |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C=C(C)C | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process involving:

-

Acylation of 2,6-Dimethylaniline: Reaction with 3-methyl-2-butenoyl chloride in the presence of a base (e.g., triethylamine) yields the enamide product.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the pure compound.

Key reaction conditions include:

-

Temperature: 0–25°C to prevent side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Yield: ~65–75% after optimization.

Mechanistic Insights

The acylation proceeds via nucleophilic attack of the aniline’s nitrogen on the electrophilic carbonyl carbon, followed by deprotonation. Density functional theory (DFT) studies on analogous systems suggest that electron-donating methyl groups on the aromatic ring enhance nucleophilicity, facilitating the reaction .

Applications in Pharmaceutical Research

Intermediate for Thiazinan Derivatives

N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide serves as a precursor to rac-trans-N-(2,6-Dimethylphenyl)-4-methyl-1,3-thiazinan-2-amine, a scaffold investigated for:

-

Antimicrobial Activity: Thiazinan derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL).

-

Anticancer Potential: Preliminary assays indicate inhibition of breast cancer cell lines (MCF-7) at IC₅₀ values of 25–50 µM.

Role in Radical Cyclization Reactions

The compound participates in AIBN/HSnBu₃-mediated radical cyclizations, forming polycyclic frameworks. For example, under visible-light photoredox conditions, it undergoes regioselective C–H functionalization to generate tetrahydroquinoline derivatives .

Table 2: Representative Reactions Involving N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Radical Cyclization | AIBN, HSnBu₃, 80°C | Tetrahydroquinoline derivatives | 60% |

| Photoredox C–H Activation | [Ru(bpy)₃]²⁺, Blue LED | Functionalized enamides | 72% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume